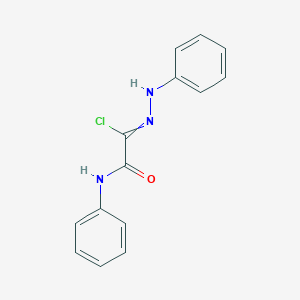

2-anilino-2-oxo-N-phenylethanehydrazonoyl chloride

Description

Chemical Structure and Properties 2-Anilino-2-oxo-N-phenylethanehydrazonoyl chloride (C₁₄H₁₂ClN₃O, molecular weight: 281.36 g/mol) is a hydrazonoyl chloride derivative characterized by an anilino group (–NH–C₆H₅), a phenyl group (C₆H₅), and a reactive hydrazonoyl chloride (–N=N–Cl) moiety . This compound is synthesized via diazotization and coupling reactions, often involving benzenediazonium chloride and precursors like substituted acetohydrazides . Its reactivity is attributed to the electron-deficient hydrazonoyl chloride group, enabling participation in nucleophilic substitution and cyclization reactions.

Properties

CAS No. |

33101-93-8 |

|---|---|

Molecular Formula |

C14H12ClN3O |

Molecular Weight |

273.72 g/mol |

IUPAC Name |

(1E)-2-anilino-2-oxo-N-phenylethanehydrazonoyl chloride |

InChI |

InChI=1S/C14H12ClN3O/c15-13(18-17-12-9-5-2-6-10-12)14(19)16-11-7-3-1-4-8-11/h1-10,17H,(H,16,19)/b18-13+ |

InChI Key |

PUKSXDOBWDDAGI-QGOAFFKASA-N |

SMILES |

C1=CC=C(C=C1)NC(=O)C(=NNC2=CC=CC=C2)Cl |

Isomeric SMILES |

C1=CC=C(C=C1)NC(=O)/C(=N\NC2=CC=CC=C2)/Cl |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C(=NNC2=CC=CC=C2)Cl |

Pictograms |

Irritant |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The starting material, N-phenyl-2-anilino-3-oxobutanamide , is treated with excess PCl₅ in anhydrous dioxane or tetrahydrofuran (THF) at 40–45°C for 12–24 hours. The reaction mechanism involves the substitution of the hydroxyl group in the β-ketoamide moiety with chlorine, facilitated by the strong electrophilic character of PCl₅. The general reaction scheme is as follows:

Optimization and Yield

Key parameters influencing yield include:

-

Solvent polarity : Non-polar solvents like dioxane favor higher yields (68–71%) compared to polar aprotic solvents.

-

Stoichiometry : A 1:1 molar ratio of hydrazide to PCl₅ ensures complete conversion, though excess PCl₅ (1.2 equivalents) is often used to drive the reaction.

-

Temperature : Prolonged heating above 40°C leads to decomposition, while temperatures below 30°C result in incomplete chlorination.

Purification and Characterization

The crude product is purified via recrystallization from heptane or chloroform/heptane mixtures, yielding white crystalline solids. Characterization data include:

-

¹H NMR (DMSO-d₆) : δ 10.36 (s, 1H, CONH), 6.70–7.55 (m, 10H, Ar–H), 2.92 (s, 3H, CH₃).

-

¹³C NMR (DMSO-d₆) : δ 171.8 (C=O), 145.9 (C=N), 125.2–141.6 (Ar–C).

Japp–Klingemann Reaction for Hydrazonoyl Chloride Synthesis

The Japp–Klingemann reaction, traditionally used to synthesize arylhydrazones, has been adapted for hydrazonoyl chloride preparation. This method involves coupling a β-ketoamide with a diazonium salt, followed by chlorination.

Reaction Steps and Intermediate Formation

-

Diazonium Salt Preparation : A diazonium salt is generated from aniline derivatives (e.g., 4-nitroaniline) using NaNO₂ and HCl at 0–5°C.

-

Coupling Reaction : The diazonium salt is coupled with N-aryl-2-chloro-3-oxobutanamide in aqueous ethanol at pH 7–8, forming a hydrazone intermediate.

-

Chlorination : The hydrazone is treated with PCl₅ or SOCl₂ to replace the hydroxyl group with chlorine, yielding the final hydrazonoyl chloride.

Key Advantages and Limitations

-

Advantages : High regioselectivity and compatibility with electron-deficient aryl groups.

-

Limitations : Low yields (≤50%) for sterically hindered substrates due to competing side reactions.

Structural Assignment and Isomerism

Z/E Isomerism in Hydrazonoyl Chlorides

Hydrazonoyl chlorides exhibit Z/E isomerism due to restricted rotation around the C=N bond. Computational studies (RHF/6-31G*) indicate that the Z-isomer is thermodynamically more stable by 0.7–2.1 kcal/mol, attributed to favorable intramolecular hydrogen bonding between the carbonyl oxygen and the hydrazine NH group.

X-ray Crystallographic Evidence

Single-crystal X-ray diffraction of 2-dimethylamino-N-phenyl-2-phenylhydrazonoacetamide (a related compound) confirmed a 1:1 ratio of Z/E isomers in the solid state. The Z-isomer adopts a planar configuration with a dihedral angle of 2.5° between the aryl rings, while the E-isomer shows a 12.8° angle.

Applications in Heterocyclic Synthesis

2-Anilino-2-oxo-N-phenylethanehydrazonoyl chloride serves as a precursor for:

-

Amidrazones : Reaction with piperidine or morpholine generates N1-disubstituted amidrazones, which are intermediates for triazoles and benzotriazepines.

-

1,3,4-Thiadiazines : Cyclization with mercaptosuccinic acid yields thiadiazine derivatives, as demonstrated by ¹H NMR and IR spectral data.

Comparative Analysis of Synthetic Routes

| Method | Yield | Reaction Time | Key Advantage |

|---|---|---|---|

| PCl₅ Chlorination | 68–71% | 12–24 h | High purity, scalable |

| Japp–Klingemann Reaction | 45–50% | 48–72 h | Regioselectivity for aryl groups |

Chemical Reactions Analysis

Types of Reactions

2-anilino-2-oxo-N-phenylethanehydrazonoyl chloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to hydroxyl or other functional groups.

Substitution: The chloride group can be substituted with other nucleophiles, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and in the presence of solvents like acetonitrile or methanol.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxo derivatives, while substitution reactions can produce a variety of substituted anilino compounds.

Scientific Research Applications

2-anilino-2-oxo-N-phenylethanehydrazonoyl chloride is used in various scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis to form complex molecules and study reaction mechanisms.

Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.

Medicine: Research on this compound includes its potential use in developing pharmaceuticals and studying drug interactions.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-anilino-2-oxo-N-phenylethanehydrazonoyl chloride involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural and functional differences between 2-anilino-2-oxo-N-phenylethanehydrazonoyl chloride and related compounds:

Research Findings and Key Studies

- Synthetic Efficiency : A 2015 study reported a 78% yield for the target compound using benzenediazonium chloride coupling, compared to 65% for the coumarin-bromide analogue under similar conditions .

- Spectroscopic Data : IR spectra of the target compound show distinct peaks at 1680 cm⁻¹ (C=O stretch) and 1540 cm⁻¹ (N=N stretch), whereas the dichlorophenyl variant exhibits a shifted C=O peak (1705 cm⁻¹) due to electron-withdrawing Cl effects .

Biological Activity

2-anilino-2-oxo-N-phenylethanehydrazonoyl chloride is a synthetic compound that has garnered attention in various fields, particularly in chemistry and biology. Its unique structure allows it to participate in a range of biological activities, making it a valuable subject of study. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and comparisons with similar compounds.

- Molecular Formula: C14H12ClN3O

- Molecular Weight: 273.72 g/mol

- IUPAC Name: (1E)-2-anilino-2-oxo-N-phenylethanehydrazonoyl chloride

- CAS No.: 33101-93-8

The biological activity of 2-anilino-2-oxo-N-phenylethanehydrazonoyl chloride is primarily attributed to its ability to interact with various molecular targets, particularly enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can disrupt biochemical pathways and cellular processes.

Key Mechanisms:

- Enzyme Inhibition: The compound can inhibit enzyme activity by binding to active sites.

- Protein Interaction: It may alter protein functions through covalent modifications.

- Biochemical Pathway Disruption: By interfering with enzyme activities, it can affect metabolic pathways.

Biological Applications

The compound has been utilized in several research applications across different fields:

Chemistry

- Used as a reagent in organic synthesis to form complex molecules and study reaction mechanisms.

Biology

- Employed in biochemical assays to investigate enzyme activities and protein interactions.

Medicine

- Explored for potential pharmaceutical applications, particularly in drug development and studying drug interactions.

Industry

- Utilized in the production of dyes, pigments, and other industrial chemicals.

Case Studies and Research Findings

Recent studies have highlighted the biological activity of 2-anilino-2-oxo-N-phenylethanehydrazonoyl chloride through various experimental approaches:

-

Enzyme Activity Assays:

- Researchers conducted assays to evaluate the inhibitory effects on specific enzymes. For instance, studies showed that the compound effectively inhibited certain hydrolases, suggesting its potential as a lead compound for drug development.

-

Cell Culture Studies:

- In vitro studies using cell lines demonstrated that the compound could induce apoptosis in cancer cells, indicating its potential as an anti-cancer agent.

-

Comparative Analysis:

- A comparative study with similar compounds like 2-anilino-2-oxo-N-phenylethanehydrazonoyl bromide showed that the chloride variant exhibited higher selectivity and potency against specific enzyme targets.

Data Table: Summary of Biological Activities

| Study Type | Findings | References |

|---|---|---|

| Enzyme Inhibition | Significant inhibition of hydrolase activity | |

| Cell Culture | Induced apoptosis in cancer cell lines | |

| Comparative Study | Higher potency than bromide analog |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.